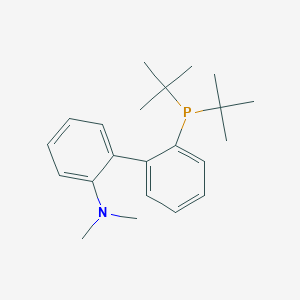
2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl
Overview
Description
2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl: is an organophosphorus compound that features both phosphine and amine functional groups. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and its ability to act as a ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Phosphine Group: The phosphine group is introduced via a reaction between a suitable phosphine precursor and the biphenyl backbone. This step often requires the use of a strong base and an inert atmosphere to prevent oxidation.
Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where a dimethylamine derivative reacts with the biphenyl backbone.
Industrial Production Methods
In an industrial setting, the production of 2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphine group in 2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl can undergo oxidation to form phosphine oxides.
Coordination: The compound can act as a ligand, coordinating with transition metals to form organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Biphenyl Derivatives: Formed through nucleophilic substitution reactions.
Organometallic Complexes: Formed through coordination with transition metals.
Scientific Research Applications
2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl has a wide range of applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Coordination Chemistry: The compound is studied for its ability to form stable complexes with transition metals, which are useful in various chemical transformations.
Mechanism of Action
The mechanism by which 2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl exerts its effects is primarily through its role as a ligand. The phosphine and amine groups can coordinate with metal centers, stabilizing the metal and facilitating various catalytic processes. The molecular targets include transition metals, and the pathways involved are those related to catalytic cycles in organometallic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)-2’-(N,N-dimethylamino)biphenyl: Similar structure but with phenyl groups instead of tert-butyl groups.
2-(Di-tert-butylphosphino)-2’-(N,N-diethylamino)biphenyl: Similar structure but with diethylamino instead of dimethylamino groups.
2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)phenyl: Similar structure but with a single phenyl ring instead of a biphenyl backbone.
Uniqueness
2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl is unique due to the presence of both bulky tert-butyl groups and a dimethylamino group, which provide steric and electronic properties that can enhance its performance as a ligand in catalytic processes. The biphenyl backbone also contributes to its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NP/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8/h9-16H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLPNEHPCYZBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370585 | |
| Record name | 2'-(Di-tert-butylphosphanyl)-N,N-dimethyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224311-49-3 | |
| Record name | 2′-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethyl[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224311-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Di-tert-butylphosphanyl)-N,N-dimethyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions steric and electronic properties of various phosphine ligands, including 2f. How does the structure of 2f contribute to its electron-donating ability compared to other ligands in the study?
A1: While the research article [] doesn't directly synthesize and characterize iridium complexes with 2f, it provides insights into similar ligands. Based on the study, we can infer that:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)



![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)



